![molecular formula C15H19Cl2FN2O B1407381 3-[5-(4-Fluorobenzyl)-1,3-oxazol-2-yl]piperidine dihydrochloride CAS No. 1982950-43-5](/img/structure/B1407381.png)
3-[5-(4-Fluorobenzyl)-1,3-oxazol-2-yl]piperidine dihydrochloride
Overview
Description
The chemical compound ‘3-[5-(4-Fluorobenzyl)-1,3-oxazol-2-yl]piperidine dihydrochloride’ is a versatile material extensively used in scientific research for its unique properties. Its applications range from drug discovery to studying biological systems, making it an invaluable tool in various fields .
Synthesis Analysis
Recent developments in the synthesis of piperazines include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis
The molecular formula of ‘3-[5-(4-Fluorobenzyl)-1,3-oxazol-2-yl]piperidine dihydrochloride’ is C 15 H 17 FN 2 O. The average mass is 260.307 Da and the monoisotopic mass is 260.132477 Da .Scientific Research Applications
Radiosynthesis for Imaging
- Radiosynthesis of NMDA Receptor Antagonists: N-[4-(4-fluorobenzyl)piperidin-1-yl]-N′-(2-oxo-1,3-dihydrobenzimidazol-5-yl)oxamide, a compound related to 3-[5-(4-Fluorobenzyl)-1,3-oxazol-2-yl]piperidine, is used in the radiosynthesis of NR2B-selective NMDA receptor antagonists for positron emission tomography imaging. This process involves coupling 4-(4-fluorobenzyl)piperidine with corresponding oxalamic acid and further reaction to form the [11C]benzimidazolone ring (Labas et al., 2009).
Synthesis and Structural Characterization
- Synthesis of Tetrahydrochromeno Derivatives: The synthesis of 3-(4-Fluorobenzyl)-8-hydroxy-1,2,3,4-tetrahydrochromeno[3,4-c]pyridin-5-one, a derivative of the chemical , has been achieved through specific reactions, with structures confirmed by various analytical techniques (Y. Duan-zhi, 2005).
Antitubercular Activity
- Evaluation as Anti-tubercular Agents: Compounds such as N-(4-fluorobenzyl)-2-(piperidin-1-yl)quinazolin-4-amine, related to the chemical of interest, have been synthesized and evaluated for their potential as tuberculosis drug discovery candidates. This involved exploring structure-activity relationships and demonstrating bactericidal activity against M. tuberculosis (Odingo et al., 2014).
Inotropic Evaluation
- Evaluation for Inotropic Activity: Derivatives like 1-(2-fluorobenzyl)-N-(4,5-dihydro-1-methyl-[1,2,4]triazolo[4,3-a]quinolin-7-yl)piperidine-4-carboxamide have been synthesized and evaluated for positive inotropic activity, indicating potential applications in cardiac function enhancement (Liu et al., 2009).
Mycobacterium Tuberculosis Inhibitors
- Design of Tuberculosis GyrB Inhibitors: Ethyl-4-(4-((substituted benzyl)amino)piperidin-1-yl)-2-(phenyl/pyridyl)thiazole-5-carboxylates, related to the compound , were synthesized and evaluated for their activity against Mycobacterium tuberculosis, showing promising results (Jeankumar et al., 2013).
Antagonist Activity Studies
- Synthesis of Antagonists with 5-HT2 Activity: Various piperidine derivatives have been synthesized for their potential as 5-HT2 antagonists, suggesting applications in neuropsychiatric disorders (Watanabe et al., 1993).
NMDA Receptor Antagonists
- Evaluation of NMDA Receptor Antagonists: A benzylpiperidine analogue with a structure related to the compound was identified as a potent NR1A/2B receptor antagonist, indicating potential applications in neurological disorders (Kornberg et al., 2004).
Corrosion Inhibition Studies
- Prediction of Inhibition Efficiencies: Piperidine derivatives, including those with structures similar to the compound of interest, have been investigated for their adsorption and corrosion inhibition properties on iron, using quantum chemical calculations and molecular dynamics simulations (Kaya et al., 2016).
properties
IUPAC Name |
5-[(4-fluorophenyl)methyl]-2-piperidin-3-yl-1,3-oxazole;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17FN2O.2ClH/c16-13-5-3-11(4-6-13)8-14-10-18-15(19-14)12-2-1-7-17-9-12;;/h3-6,10,12,17H,1-2,7-9H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIZYEVOZHSHKLO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)C2=NC=C(O2)CC3=CC=C(C=C3)F.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19Cl2FN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[5-(4-Fluorobenzyl)-1,3-oxazol-2-yl]piperidine dihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



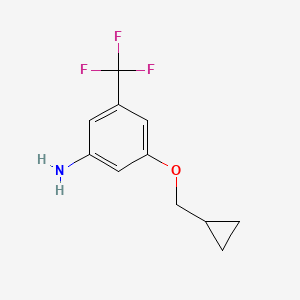
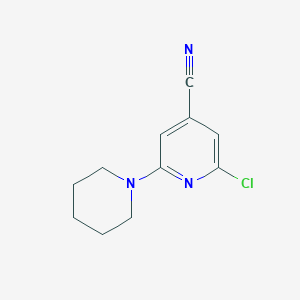

amine](/img/structure/B1407304.png)
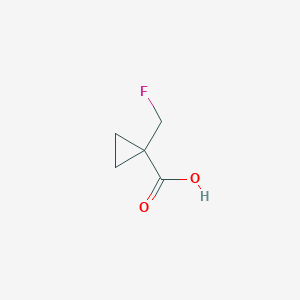
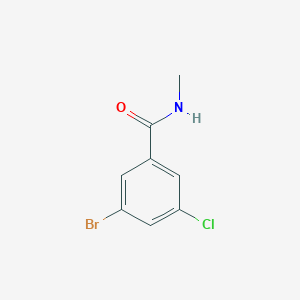

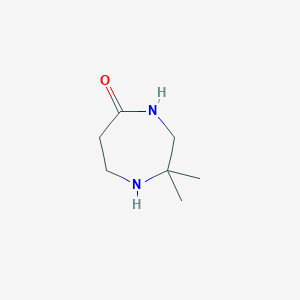
![3-[(2-Chloropyridin-4-yl)oxy]propan-1-amine](/img/structure/B1407315.png)
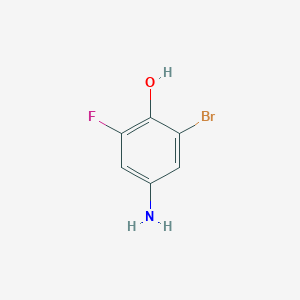
![4-methyl-5-nitro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1407317.png)

![Pyrazolo[1,5-a]pyridine-3-sulfonyl chloride](/img/structure/B1407319.png)
